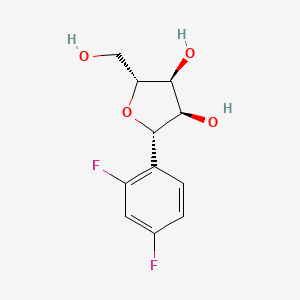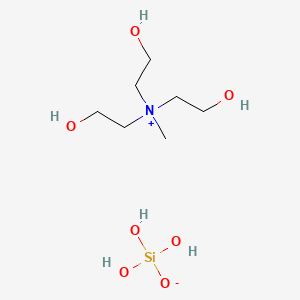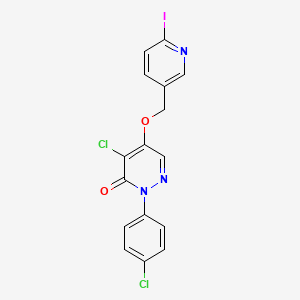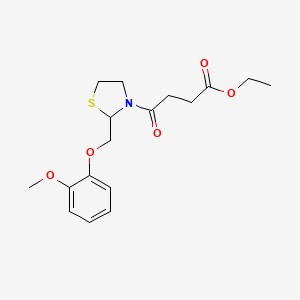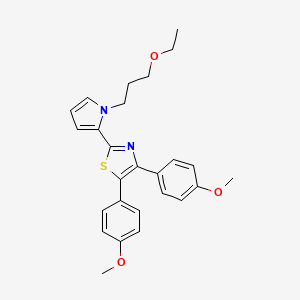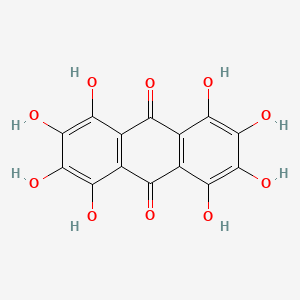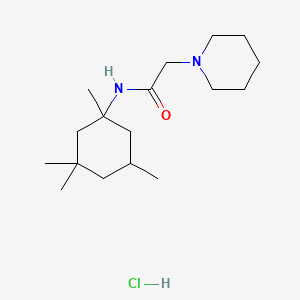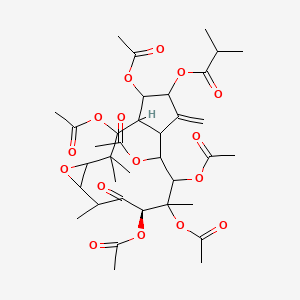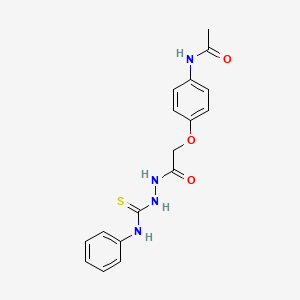
Acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes an acetic acid moiety linked to a phenoxy group, an acetylamino group, and a phenylamino thioxomethyl hydrazide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the phenoxy acetic acid derivative. This can be achieved by reacting phenol with chloroacetic acid in the presence of a base such as sodium hydroxide . The resulting phenoxy acetic acid is then subjected to further reactions to introduce the acetylamino and phenylamino thioxomethyl hydrazide groups.
The phenylamino thioxomethyl hydrazide group is typically introduced through a condensation reaction involving phenylhydrazine and a thioxomethylating agent such as carbon disulfide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process .
化学反应分析
Types of Reactions
Acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
Acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide has a wide range of scientific research applications:
作用机制
The mechanism of action of acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, the compound’s hydrazide group may interact with cellular components, affecting cell signaling and proliferation .
相似化合物的比较
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar phenoxy and acetic acid moieties.
Acetylamino phenoxy derivatives: Compounds with similar acetylamino and phenoxy groups but different substituents.
Phenylamino thioxomethyl hydrazides: Compounds with similar phenylamino and thioxomethyl hydrazide groups but different core structures.
Uniqueness
The presence of both acetylamino and phenylamino thioxomethyl hydrazide groups allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and development .
属性
CAS 编号 |
151392-08-4 |
|---|---|
分子式 |
C17H18N4O3S |
分子量 |
358.4 g/mol |
IUPAC 名称 |
N-[4-[2-oxo-2-[2-(phenylcarbamothioyl)hydrazinyl]ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C17H18N4O3S/c1-12(22)18-14-7-9-15(10-8-14)24-11-16(23)20-21-17(25)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,20,23)(H2,19,21,25) |
InChI 键 |
HXYFMYUMYLMHDV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



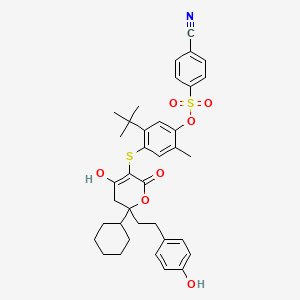
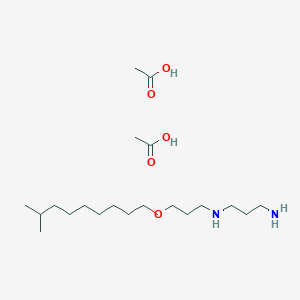
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12741775.png)
